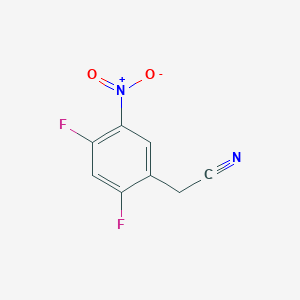

2,4-Difluoro-5-nitrophenylacetonitrile

Description

2,4-Difluoro-5-nitrophenylacetonitrile (C₈H₃F₂N₂O₂) is a fluorinated aromatic nitrile characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 4-positions, a nitro group at the 5-position, and an acetonitrile moiety. This compound is notable for its electron-withdrawing substituents (fluorine and nitro groups), which confer distinct electronic and steric properties. Such features make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of enzyme inhibitors and bioactive molecules requiring metabolic stability and enhanced lipophilicity .

Properties

IUPAC Name |

2-(2,4-difluoro-5-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O2/c9-6-4-7(10)8(12(13)14)3-5(6)1-2-11/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNNXNWDAXRDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-nitrophenylacetonitrile typically involves the nitration of 2,4-difluorobenzene followed by the introduction of the nitrile group. One common method includes:

Nitration: 2,4-Difluorobenzene is treated with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Cyanation: The resulting 2,4-difluoro-5-nitrobenzene is then subjected to a cyanation reaction using a suitable cyanating agent such as copper(I) cyanide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-nitrophenylacetonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Major Products Formed

Reduction: 2,4-Difluoro-5-aminophenylacetonitrile.

Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-5-nitrophenylacetonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as liquid crystals.

Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its functional groups that can be further modified.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-nitrophenylacetonitrile in chemical reactions involves the reactivity of its functional groups. The nitro group can participate in reduction reactions, while the fluorine atoms can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the nitro and nitrile groups, which activate the benzene ring towards nucleophilic attack.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The fluorine atoms in this compound enhance electrophilicity and meta-directing behavior, whereas the dimethylamino group in N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile introduces electron-donating effects, altering reactivity in nucleophilic aromatic substitution (SNAr) .

- Solubility: Sodium salts like 4-Nitrophenol sodium salt exhibit high water solubility due to ionic character, whereas the acetonitrile group in the target compound reduces polarity, favoring organic solvents .

Stability and Handling

- Thermal Stability : Nitro groups in all compounds necessitate careful handling to avoid decomposition. The sodium salt derivative is hygroscopic, requiring anhydrous storage .

- Toxicity : Fluorinated nitriles may release toxic cyanide under extreme conditions, whereas nitroanisoles pose lower acute toxicity risks .

Research Findings and Implications

Recent studies highlight the following:

- Comparative Bioactivity: N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile exhibits stronger anti-stress activity in murine models compared to non-dimethylamino analogs, underscoring the role of electron-donating groups in modulating biological effects .

Biological Activity

2,4-Difluoro-5-nitrophenylacetonitrile is a compound of interest in various fields, particularly in medicinal chemistry and environmental science. Its unique structure, characterized by the presence of fluorine and nitro groups, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₅F₂N₃O₂. The compound features a phenyl ring with two fluorine atoms and a nitro group attached to it, making it a member of the nitroaromatic compounds. These structural characteristics are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of electronegative fluorine and nitro groups enhances its reactivity with enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation.

- Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.

Toxicity and Environmental Impact

Research has indicated that nitroaromatic compounds can exhibit varying degrees of toxicity. A QSAR (Quantitative Structure-Activity Relationship) analysis has been utilized to predict the toxicity profiles of such compounds:

- Toxicity Models : Studies have shown that substituents on the aromatic ring significantly affect toxicity. For instance, compounds with multiple electronegative substituents tend to exhibit higher toxicity levels due to increased reactivity with biological systems .

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound acts as an inhibitor, leading to altered metabolism of other substrates. This finding suggests potential applications in drug development where modulation of enzyme activity is desired.

Study 2: Ecotoxicological Assessment

An ecotoxicological assessment was conducted using Tetrahymena pyriformis as a model organism. The study revealed that exposure to this compound resulted in significant lethality at certain concentrations, highlighting its potential environmental risks .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.